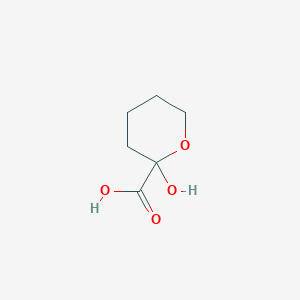

2-Hydroxyoxane-2-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

776255-60-8 |

|---|---|

Molecular Formula |

C6H10O4 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

2-hydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C6H10O4/c7-5(8)6(9)3-1-2-4-10-6/h9H,1-4H2,(H,7,8) |

InChI Key |

SXTJHIPACWRISC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxyoxane 2 Carboxylic Acid

General Strategies for the Synthesis of Carboxylic Acids

The creation of carboxylic acids is a cornerstone of organic synthesis, with several well-established methods. libretexts.orgbritannica.com These foundational reactions provide a toolbox from which strategies for more complex molecules like 2-hydroxyoxane-2-carboxylic acid can be devised.

A primary and widely utilized method for synthesizing carboxylic acids is the oxidation of primary alcohols. britannica.combyjus.com This transformation requires the use of strong oxidizing agents. britannica.com

One of the most historically significant reagents for this purpose is the Jones reagent , a solution of chromium trioxide in aqueous sulfuric acid. wikipedia.orgorganic-chemistry.org The Jones oxidation converts primary alcohols to carboxylic acids, often in high yields. wikipedia.org The reaction proceeds through an aldehyde intermediate, which, under the aqueous acidic conditions, can form a hydrate (B1144303) that is further oxidized to the carboxylic acid. organic-chemistry.orglibretexts.org While effective and inexpensive, the use of chromium(VI) compounds is deterred by their carcinogenic nature. wikipedia.org

Table 1: Common Oxidizing Agents for the Conversion of Primary Alcohols to Carboxylic Acids

| Oxidizing Agent | Description | Reference |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | A strong oxidizing agent that converts primary alcohols to carboxylic acids. wikipedia.orgorganic-chemistry.org | wikipedia.orgorganic-chemistry.org |

| Potassium Permanganate (KMnO₄) | A powerful oxidizing agent that can be used in acidic, alkaline, or neutral conditions to oxidize primary alcohols. britannica.combyjus.com | britannica.combyjus.com |

| Nitric Acid (HNO₃) | A strong oxidizing agent capable of converting primary alcohols to carboxylic acids. britannica.com | britannica.com |

The oxidation of aldehydes to carboxylic acids is also a facile process, achievable with a variety of oxidizing agents. britannica.com

An alternative and powerful strategy for carboxylic acid synthesis involves the carbonylation of organometallic compounds, most notably Grignard reagents. libretexts.orgchemistrysteps.com This method is particularly useful as it extends the carbon chain by one carbon atom. chemistrysteps.comquora.com

The reaction mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon atom of carbon dioxide (often in the form of dry ice). chemistrysteps.comucalgary.ca This addition forms a magnesium carboxylate salt, which upon subsequent acidic workup, yields the final carboxylic acid. chemistrysteps.comucalgary.ca A key limitation of this method is the incompatibility of Grignard reagents with acidic functional groups such as hydroxyl groups. libretexts.org

The general reaction is as follows: R-MgX + CO₂ → R-CO₂MgX R-CO₂MgX + H₃O⁺ → R-COOH + Mg(OH)X

This method can be applied to a wide range of alkyl and aryl halides. libretexts.org

Specific Synthetic Approaches to this compound

While general methods provide a foundation, the specific structure of this compound necessitates more tailored synthetic designs.

The synthesis of derivatives of oxane-2-carboxylic acid has been reported in the literature, often in the context of creating biologically active molecules. For instance, novel 1,3-dioxane-2-carboxylic acid derivatives have been designed and synthesized as dual agonists for peroxisome proliferator-activated receptors (PPARs). nih.gov Another study details the synthesis of 7-substituted 9-oxoxanthen-2-carboxylic acids from hydroxylated benzophenones. rsc.org These examples, while not directly producing this compound, demonstrate established methods for creating carboxylic acid functionalities on six-membered oxygen-containing rings.

A plausible approach to this compound involves the initial construction of the tetrahydropyran (B127337) (oxane) ring, followed by the introduction of the required functional groups. A variety of methods exist for the synthesis of substituted tetrahydropyrans. rsc.org These include:

Intramolecular Williamson Ether Synthesis: Cyclization of a halo-alcohol.

Prins Cyclization: Reaction of an alkene with an aldehyde. nih.gov

Hetero-Diels-Alder Reactions: A [4+2] cycloaddition between a diene and an aldehyde. rsc.org

Intramolecular Michael Addition: Cyclization of a δ-hydroxy-α,β-unsaturated carbonyl compound.

Oxetane (B1205548) Ring Opening: An intramolecular opening of an oxetane ring by an oxygen nucleophile can lead to a tetrahydropyran skeleton. nih.govacs.org

Once the oxane ring is formed, the challenge lies in introducing the hydroxyl and carboxylic acid groups at the C2 position. One potential, though challenging, route could involve the oxidation of a methylene (B1212753) group at C2 to a ketone, followed by cyanohydrin formation and subsequent hydrolysis to the α-hydroxy acid.

Stereoselective Synthesis of this compound

The C2 carbon of this compound is a stereocenter. Therefore, controlling the stereochemistry at this position is a critical aspect of its synthesis. Achieving stereoselectivity can be approached in several ways:

Chiral Pool Synthesis: Starting from a readily available enantiomerically pure starting material that already contains some of the required stereocenters.

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other. For example, asymmetric dihydroxylation or epoxidation of an appropriate unsaturated precursor could set the stereochemistry early in the synthesis.

Diastereoselective Reactions: Employing a substrate with an existing stereocenter to direct the formation of a new stereocenter. For instance, a diastereoselective formal [4+2]-annulation of a chiral allylsilane and an aldehyde can be used to forge the tetrahydropyran ring with high diastereoselectivity. nih.gov

Research into the stereoselective synthesis of related structures, such as functionalized tetrahydrofuranols from chloropolyols, highlights the potential for achieving high stereochemical control in the formation of cyclic ethers. organic-chemistry.org While direct methods for the stereoselective synthesis of this compound are not extensively reported, the principles of asymmetric synthesis provide a clear framework for future research in this area.

Enantioselective and Diastereoselective Approaches to Chiral Oxane Systems

The construction of the chiral oxane ring system with a hydroxyl and a carboxylic acid group at the same stereocenter necessitates precise control over the reaction's stereochemistry. Enantioselective and diastereoselective methods are employed to favor the formation of one specific stereoisomer over others.

One-pot cascade reactions have been developed for the synthesis of related heterocyclic systems like oxazine (B8389632) and oxazolidine (B1195125) derivatives, achieving high enantio- and diastereoselectivity. acs.org These strategies can be adapted for the synthesis of chiral oxane systems. For instance, a multi-component reaction involving a suitable starting material could be catalyzed by a multifunctional catalyst to generate the desired oxane structure with high stereocontrol. Such reactions often proceed under mild conditions and with simple operations, making them attractive for complex molecule synthesis. acs.org

Another approach involves the asymmetric hydrogenation of unsaturated precursors. Iridium-catalyzed asymmetric hydrogenation has been successfully used to synthesize chiral tetrahydroquinoxaline derivatives with excellent enantioselectivities. rsc.org By selecting the appropriate solvent and chiral ligand, it is possible to selectively obtain either enantiomer of the product. rsc.org A similar strategy could be envisioned for an unsaturated precursor to this compound, where a chiral catalyst would guide the hydrogenation to establish the stereocenter at C2.

The following table summarizes representative results for the enantioselective synthesis of chiral heterocyclic systems, which can be considered analogous to the synthesis of chiral oxane systems.

| Catalyst/Method | Substrate Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |

| Multifunctional Catalysis | Benzo[d]pyrido[2,1-b]oxazolidine precursors | 4:1 to >20:1 | up to 98% | up to 99% |

| Ir-catalyzed Asymmetric Hydrogenation | Quinoxaline derivatives | up to 20:1 | up to 98% | up to 95% |

This table presents data from analogous reactions for the synthesis of chiral heterocyclic systems, highlighting the potential for high stereocontrol in the synthesis of chiral oxanes.

Chiral Auxiliary and Catalyst Applications in Carboxylic Acid Synthesis

The synthesis of chiral carboxylic acids is a well-established field, with numerous methods relying on either chiral auxiliaries or chiral catalysts to induce asymmetry. rsc.org

Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. chemeurope.com

Oxazolidinones (Evans Auxiliaries): These are among the most popular and effective chiral auxiliaries. An acid chloride can react with an oxazolidinone to form an N-acyl oxazolidinone. The substituents on the oxazolidinone ring then direct the stereoselective alkylation or other modifications at the α-carbon of the carboxylic acid derivative. blogspot.com Subsequent hydrolysis removes the auxiliary to yield the chiral carboxylic acid. chemeurope.com

Pseudoephedrine: Used as a chiral auxiliary, pseudoephedrine can be converted into a pseudoephedrine amide by reaction with a carboxylic acid derivative. wikipedia.orgchemeurope.com Deprotonation followed by reaction with an electrophile proceeds with high diastereoselectivity, controlled by the stereocenters of the pseudoephedrine molecule. The auxiliary is then cleaved to afford the enantiomerically enriched carboxylic acid. wikipedia.org

(S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP): These are highly effective chiral auxiliaries derived from proline and glutamic acid, respectively. They are particularly useful for the asymmetric α-alkylation of ketones and aldehydes, which can then be oxidized to the corresponding carboxylic acids.

Chiral Catalysts

Asymmetric catalysis offers a more atom-economical approach to the synthesis of chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer.

Chiral Brønsted Acids: Chiral carboxylic acids themselves can act as Brønsted acid catalysts. nih.gov Their acidity, which is intermediate between that of hydrogen bond donors and stronger phosphoric acids, allows them to activate a specific range of substrates. nih.gov The catalytic cycle involves the protonation of a substrate by the chiral carboxylic acid, followed by a stereoselective reaction and regeneration of the catalyst.

Transition Metal Catalysis: The combination of a transition metal and a chiral ligand is a powerful tool for asymmetric synthesis. For example, chiral carboxylic acids have been used in conjunction with achiral Cp*MIII (M = Co, Rh, Ir) catalysts to achieve enantioselective C-H functionalization. acs.org In these systems, the chiral carboxylate acts as a chiral ligand that directs the stereochemical outcome of the reaction. Copper catalysts combined with axially chiral quinoline-2-carboxylic acid ligands have also been shown to be effective in the enantioselective oxidative coupling of 2-naphthols to produce chiral BINOLs, demonstrating the utility of such catalytic systems in creating axial chirality. acs.org

Organocatalysis: Small organic molecules can also act as chiral catalysts. Proline, a naturally occurring chiral amino acid, is a well-known organocatalyst for asymmetric aldol (B89426) reactions. youtube.com It can form a chiral enamine intermediate with a carbonyl compound, which then reacts stereoselectively with an electrophile. youtube.com This approach could be adapted for the synthesis of precursors to this compound.

The table below provides an overview of different chiral auxiliaries and catalysts used in the synthesis of chiral carboxylic acids.

| Approach | Reagent/Catalyst | Key Features |

| Chiral Auxiliary | Evans Oxazolidinones | Highly effective for stereoselective alkylations and aldol reactions. blogspot.com |

| Chiral Auxiliary | Pseudoephedrine | Readily available and provides high diastereoselectivity in alkylation reactions. wikipedia.orgchemeurope.com |

| Chiral Auxiliary | SAMP/RAMP | Excellent for asymmetric α-alkylation of carbonyl compounds. |

| Chiral Catalyst | Chiral Carboxylic Acids | Act as Brønsted acid catalysts, suitable for activating specific substrates. nih.gov |

| Chiral Catalyst | Transition Metal + Chiral Ligand | Highly versatile for a wide range of asymmetric transformations. acs.org |

| Chiral Catalyst | Proline (Organocatalyst) | A readily available and inexpensive catalyst for asymmetric aldol and other reactions. youtube.com |

Chemical Reactivity and Reaction Mechanisms of 2 Hydroxyoxane 2 Carboxylic Acid

Carboxylic Acid Functional Group Reactivity

The presence of the carboxyl group (-COOH) is a primary determinant of the compound's acidic nature and its participation in a variety of nucleophilic acyl substitution reactions. wikipedia.orgbritannica.com

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic class of reactions for carboxylic acids, where the hydroxyl portion of the carboxyl group is replaced by a nucleophile. wikipedia.orgbritannica.com These reactions typically proceed through a tetrahedral intermediate.

2-Hydroxyoxane-2-carboxylic acid can undergo esterification with alcohols in the presence of an acid catalyst, a process known as Fischer esterification. wikipedia.orgbritannica.com In this equilibrium reaction, the alcohol acts as a nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid. The reaction is typically driven to completion by removing water, one of the products. For instance, the reaction with methanol (B129727) would yield methyl 2-hydroxyoxane-2-carboxylate. nih.govpatsnap.com

The formation of amides from this compound requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid. wikipedia.orgbritannica.com DCC facilitates the reaction with an amine by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the corresponding amide, such as 2-hydroxyoxane-2-carboxamide.

Treatment of this compound with thionyl chloride (SOCl₂) can convert the carboxylic acid into a more reactive acyl chloride. wikipedia.orgbritannica.comchemrevlett.com The reaction involves the conversion of the hydroxyl group of the carboxylic acid into a chlorosulfite leaving group, which is subsequently displaced by a chloride ion. This results in the formation of 2-hydroxyoxane-2-carbonyl chloride.

Symmetrical acid anhydrides can be formed from this compound, typically through dehydration at high temperatures or by reacting the corresponding carboxylate salt with an acyl halide. britannica.com This reaction involves the condensation of two molecules of the carboxylic acid with the elimination of a water molecule.

Substitution at the Hydroxyl Hydrogen

The hydrogen atom of the tertiary hydroxyl group on the C2 carbon of this compound is also reactive. It can be substituted in various reactions, such as etherification or acylation, under appropriate conditions. chemrevlett.com For example, it can react with an acyl chloride or an acid anhydride (B1165640) to form an ester at the hydroxyl position, in addition to any reactions at the carboxylic acid group.

Hydroxyl Group Reactivity within the Oxane Ring

The hydroxyl group at the C-2 position is not a simple secondary alcohol. Its attachment to a carbon that is also bonded to the ring oxygen atom makes it a cyclic hemiacetal. This structural feature is central to its reactivity.

Reactions Involving the Hydroxyl Moiety at C-2

The C-2 hydroxyl group of this compound is in equilibrium with its open-chain tautomer, 6-hydroxy-2-oxohexanoic acid. This equilibrium means the compound can exhibit reactivity characteristic of both a cyclic hemiacetal and an α-keto acid containing a primary alcohol. masterorganicchemistry.comwikipedia.org

Under reducing conditions, such as treatment with sodium borohydride (B1222165) (NaBH₄), the open-chain keto form can be reduced. masterorganicchemistry.com Conversely, oxidation of the hemiacetal hydroxyl group can be complex. Strong oxidizing agents may lead to the opening of the oxane ring.

The reactivity of the hydroxyl group is also influenced by the adjacent carboxylic acid. The electron-withdrawing nature of the carboxyl group can affect the acidity of the hydroxyl proton and the nucleophilicity of the hydroxyl oxygen.

Potential for Etherification and Alkylation Reactions

Theoretically, the hydroxyl group at C-2 can undergo etherification and alkylation reactions, which are characteristic of alcohols. Standard synthetic methodologies, such as the Williamson ether synthesis (using a strong base and an alkyl halide), could be employed. However, the practical application of these methods to this compound may be complicated by several factors.

The presence of the acidic carboxylic acid proton would necessitate the use of at least two equivalents of base to deprotonate both the carboxylic acid and the hydroxyl group to facilitate alkylation at the hydroxyl position. Furthermore, the hemiacetal nature of the hydroxyl group introduces the possibility of competing reactions, particularly ring-opening or elimination, under basic conditions. The proximity of the carboxylate, once formed, could also lead to intramolecular reactions.

A recent study on the alkylation of carboxylic acid derivatives has highlighted that the choice of base and substrate is crucial for achieving high yields and minimizing byproducts. cdnsciencepub.com While not directly studying this compound, these findings suggest that successful alkylation would require careful optimization of reaction conditions.

Interactive Data Table: Expected Reactivity of the C-2 Hydroxyl Group

| Reaction Type | Reagent/Condition | Expected Outcome | Potential Challenges |

| Reduction | NaBH₄ | Reduction of the open-chain keto tautomer | - |

| Oxidation | Strong Oxidants (e.g., KMnO₄) | Potential for ring-opening and cleavage | Lack of selectivity |

| Etherification | NaH, Alkyl Halide (RX) | Formation of a 2-alkoxyoxane-2-carboxylic acid | Competing deprotonation of carboxylic acid, potential for ring-opening |

| Alkylation | Strong Base, Alkyl Halide (RX) | Formation of a 2-alkoxyoxane-2-carboxylic acid | Requires multiple equivalents of base, potential side reactions |

Ring Opening and Ring Closure Reactions

The dynamic nature of the hemiacetal group in this compound makes it susceptible to both ring-opening and ring-closing reactions.

Intramolecular Cyclization Pathways (e.g., Lactone Formation)

One of the most significant reactions of this compound is its potential to undergo intramolecular esterification, also known as lactonization, to form a bicyclic lactone. organic-chemistry.org This reaction is analogous to the well-known Fischer esterification, where an alcohol and a carboxylic acid react under acidic catalysis to form an ester and water. organic-chemistry.org

In this case, the C-2 hydroxyl group acts as the intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. This process results in the formation of a new ring fused to the existing oxane ring, with the elimination of a water molecule. The formation of five- and six-membered rings through cyclization is generally thermodynamically favored due to minimal ring strain. pearson.com The resulting bicyclic structure would be a key derivative in the chemistry of this compound.

Reaction Mechanisms and Transition States

A detailed understanding of the reaction mechanisms provides insight into the reactivity and potential for synthetic manipulation of this compound.

Detailed Mechanistic Elucidation of Key Transformations

The acid-catalyzed lactonization of this compound serves as a prime example of a key transformation. The mechanism is believed to proceed through a series of protonation and nucleophilic attack steps, culminating in dehydration.

The proposed mechanism for this intramolecular cyclization is as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon.

Intramolecular Nucleophilic Attack: The oxygen atom of the C-2 hydroxyl group, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly formed oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate, converting it into a good leaving group (water).

Dehydration: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl double bond, leading to the elimination of a water molecule.

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final bicyclic lactone product.

The rate-determining step in this mechanism is typically the nucleophilic attack of the alcohol on the protonated carbonyl group. The transition state for this step would involve the partial formation of the new C-O bond and the partial breaking of the carbonyl π bond, with a distribution of positive charge over the participating atoms. The geometry of the transition state would be influenced by the need to bring the nucleophilic hydroxyl group into the correct proximity and orientation for attack on the carbonyl carbon within the constraints of the existing oxane ring.

Unraveling the Catalytic Behavior of this compound

General principles of organic chemistry suggest that as a molecule containing both a hydroxyl and a carboxylic acid group, this compound would be susceptible to both acid and base catalysis in various reactions. The presence of the ether oxygen within the oxane ring and the stereochemistry at the C2 position would likely impart unique reactivity compared to simpler, acyclic α-hydroxy acids. However, without specific experimental data, any discussion of reaction mechanisms remains speculative.

Further empirical research, including kinetic studies and product analysis under both acidic and basic conditions, is required to elucidate the specific pathways of reactions involving this compound. Such studies would be invaluable in determining the compound's stability, its potential for intramolecular reactions such as lactonization, and its utility as a synthon in organic chemistry. The development of detailed research findings and corresponding data tables awaits future investigation into this particular molecule.

Derivatives and Functionalization of 2 Hydroxyoxane 2 Carboxylic Acid

Synthesis of Ester Derivatives

The esterification of 2-hydroxyoxane-2-carboxylic acid can be achieved through several established methods. The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.comlibretexts.org To drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, and any water that is produced is removed. masterorganicchemistry.com This method is suitable for producing a variety of esters by simply changing the alcohol used in the reaction.

Alternative methods for the synthesis of esters from carboxylic acids include reaction with alkyl halides after converting the carboxylic acid to its carboxylate salt, or by reaction with an alcohol in the presence of a coupling agent. libretexts.org For α-hydroxy acids like this compound, chemoselective esterification can be achieved using specific catalysts. For instance, salicylaldehyde (B1680747) has been shown to effectively catalyze the esterification of α-hydroxy carboxylic acids. rsc.org Another approach involves the use of tetramethoxysilane (B109134) in methanol (B129727), which has been found to selectively esterify 2-hydroxycarboxylic acids at a significantly accelerated rate. rsc.org

The following table summarizes various reagents that can be used for the synthesis of ester derivatives of this compound:

| Reagent/Catalyst | Product | Notes |

| Alcohol (e.g., Methanol, Ethanol) / Acid Catalyst (e.g., H₂SO₄) | Alkyl 2-hydroxyoxane-2-carboxylate | Classic Fischer esterification. masterorganicchemistry.comlibretexts.org |

| Salicylaldehyde / Alcohol | Alkyl 2-hydroxyoxane-2-carboxylate | Chemoselective for α-hydroxy acids. rsc.org |

| Tetramethoxysilane / Methanol | Methyl 2-hydroxyoxane-2-carboxylate | Highly selective and accelerated esterification. rsc.org |

| Alkyl Halide / Base | Alkyl 2-hydroxyoxane-2-carboxylate | SN2 reaction with the carboxylate salt. libretexts.org |

Synthesis of Amide Derivatives

The conversion of this compound to its corresponding amides can be accomplished through various synthetic routes. A direct approach involves the reaction of the carboxylic acid with an amine, often requiring heat to dehydrate the intermediate ammonium (B1175870) carboxylate salt to form the amide bond. youtube.comlibretexts.org However, to achieve milder reaction conditions and higher yields, coupling agents are frequently employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the formation of an amide bond between a carboxylic acid and an amine. researchgate.net

A particularly efficient method for the synthesis of amides from carboxylic acids involves the use of thionyl chloride (SOCl₂) in a one-pot synthesis. This method has been shown to be effective for a wide range of carboxylic acids and amines, including sterically hindered ones, and proceeds with retention of stereochemical integrity for chiral substrates. rsc.org For α-hydroxy amides, a direct amination mediated by titanium tetrachloride (TiCl₄) has been developed, which works for a variety of amines under mild conditions. nih.govnih.gov

The table below outlines several methods for the synthesis of amide derivatives from this compound:

| Reagent/Condition | Product | Notes |

| Amine / Heat | 2-Hydroxyoxane-2-carboxamide | Direct amidation, often requires high temperatures. youtube.comlibretexts.org |

| Amine / Coupling Agent (e.g., DCC) | 2-Hydroxyoxane-2-carboxamide | Milder conditions compared to direct heating. researchgate.net |

| Thionyl Chloride (SOCl₂) / Amine | 2-Hydroxyoxane-2-carboxamide | Efficient one-pot synthesis. rsc.org |

| Titanium Tetrachloride (TiCl₄) / Amine | 2-Hydroxyoxane-2-carboxamide | Direct amination of α-hydroxy amides. nih.govnih.gov |

Formation of Acyl Halides and Anhydrides

Acyl halides and anhydrides are highly reactive derivatives of carboxylic acids and serve as important intermediates in organic synthesis. The hydroxyl group of a carboxylic acid is a poor leaving group, so its conversion to a better leaving group is necessary for the synthesis of these derivatives. msu.edu

Acyl chlorides, the most common acyl halides, can be prepared by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgorgoreview.comwikipedia.org Similarly, acyl bromides can be synthesized using phosphorus tribromide (PBr₃). orgoreview.com These reagents transform the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating nucleophilic acyl substitution by the halide. orgoreview.com

Acid anhydrides can be formed from carboxylic acids through dehydration reactions, often requiring high temperatures. fiveable.me A more common laboratory synthesis involves the reaction of an acyl chloride with a carboxylate salt. libretexts.org For cyclic anhydrides, intramolecular dehydration of dicarboxylic acids can be achieved with heating or by using dehydrating agents. fiveable.me While this compound itself is not a dicarboxylic acid, it could potentially form a symmetrical anhydride (B1165640) by reacting two molecules with a suitable dehydrating agent or by first converting it to the acyl chloride and then reacting it with the carboxylate salt of another molecule of this compound.

The following table summarizes the reagents for the formation of acyl halides and anhydrides:

| Reagent | Product |

| Thionyl chloride (SOCl₂) | 2-Hydroxyoxane-2-carbonyl chloride |

| Oxalyl chloride ((COCl)₂) | 2-Hydroxyoxane-2-carbonyl chloride |

| Phosphorus tribromide (PBr₃) | 2-Hydroxyoxane-2-carbonyl bromide |

| Dehydrating agent / Heat | Bis(2-hydroxyoxane-2-carbonyl) anhydride |

Modifications at the Hydroxyl and Carboxyl Groups for New Functionalities

The presence of both a hydroxyl and a carboxylic acid group allows for selective modifications to introduce new functionalities. The hydroxyl group can be converted into other functional groups, which can then be used in further reactions. For example, the hydroxyl group can be transformed into a leaving group, such as a tosylate, which can then be displaced by a nucleophile. nih.gov To prevent the carboxylic acid from interfering, it can be protected or the reaction conditions can be chosen to favor the reaction at the hydroxyl group. nih.gov For instance, using a strong base can deprotonate both the hydroxyl and carboxylic acid groups, but the resulting alkoxide is generally more nucleophilic than the carboxylate, allowing for selective reaction at the hydroxyl position. nih.gov

The carboxylic acid group can also be modified. For example, it can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com This transformation would result in a diol, offering a new set of reactive sites. Furthermore, the carboxylic acid can be converted to various other functional groups through reactions such as the Hunsdiecker reaction, which converts the silver salt of a carboxylic acid to an alkyl halide with the loss of carbon dioxide. britannica.com

These modifications open up a wide range of possibilities for creating new molecules with tailored properties.

Incorporation into More Complex Molecular Architectures and Scaffolds

Due to its bifunctional nature, this compound is a valuable building block for the synthesis of more complex molecules. nih.gov The ability to selectively modify either the hydroxyl or the carboxyl group, or to use them in concert, allows for the construction of intricate molecular architectures. For instance, the ester and amide derivatives discussed earlier can be further functionalized or used as monomers for polymerization.

The cyclic nature of the oxane ring provides a defined three-dimensional structure that can be used to control the spatial arrangement of functional groups in a larger molecule. This is particularly useful in the design of bioactive compounds and new materials. The functional groups on this compound can be used to attach it to other molecules, such as peptides, polymers, or nanoparticles, to impart specific properties. researchgate.netnih.gov For example, the carboxylic acid group can be used to anchor the molecule to a solid support for use in solid-phase synthesis or to functionalize the surface of nanoparticles.

The versatility of this compound as a synthetic intermediate makes it a promising starting material for the development of new pharmaceuticals, agrochemicals, and materials with novel functions.

Stereochemical Aspects of 2 Hydroxyoxane 2 Carboxylic Acid

Chirality and Stereoisomerism in Oxane Rings and at C-2

The core structure of 2-hydroxyoxane-2-carboxylic acid contains a six-membered oxane ring. The puckered nature of this ring, typically adopting chair or boat conformations, can lead to different spatial orientations of substituents. The key to the stereochemistry of this molecule lies at the C-2 position, which is a stereogenic center. msu.edu This carbon atom is bonded to four different groups: a hydroxyl group (-OH), a carboxylic acid group (-COOH), an oxygen atom within the ring, and a carbon atom (C-3) of the ring. This arrangement makes the C-2 carbon chiral, meaning it is non-superimposable on its mirror image. msu.edulibretexts.org

The presence of this single stereocenter at C-2 means that this compound can exist as a pair of enantiomers: (R)-2-hydroxyoxane-2-carboxylic acid and (S)-2-hydroxyoxane-2-carboxylic acid. msu.edu These enantiomers are mirror images of each other and, while having identical physical properties in an achiral environment, will rotate plane-polarized light in equal but opposite directions. libretexts.org

Furthermore, the substituents on the oxane ring can exist in either axial or equatorial positions due to the ring's conformational flexibility. For a 1,2-disubstituted cyclohexane (B81311) derivative, which is analogous to the substitution pattern in this compound, the trans-isomer tends to adopt a conformation where both substituents are in pseudoequatorial positions to minimize steric strain. core.ac.uk In contrast, the cis-isomer would have one substituent in a pseudoequatorial position and the other in a pseudoaxial position, leading to a higher energy state. core.ac.uk The interplay between the chirality at C-2 and the conformational isomerism of the oxane ring results in a complex stereochemical landscape. A molecule with 'n' stereocenters can have up to 2n stereoisomers. libretexts.org

Diastereoisomeric and Enantiomeric Purity Assessment Methodologies

Determining the diastereomeric and enantiomeric purity of this compound is crucial for understanding its properties and for applications where specific stereoisomers are required. Several analytical techniques are employed for this purpose.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary tool for separating stereoisomers. For enantiomeric separation, chiral stationary phases (CSPs) are often used. These phases contain a chiral selector that interacts differently with each enantiomer, leading to different retention times. Alternatively, derivatization of the enantiomers with a chiral reagent can form diastereomers, which can then be separated on a standard achiral column. nih.govnih.gov For instance, carboxylic acids can be derivatized with chiral amines to form diastereomeric amides, which often exhibit distinct signals in Nuclear Magnetic Resonance (NMR) spectroscopy and can be separated by chromatography. nih.gov

Spectroscopic Methods: Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for distinguishing between enantiomers. rsc.org Enantiomers absorb left and right circularly polarized light differently, resulting in unique CD spectra that can be used to determine the enantiomeric excess (ee) of a sample. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral solvating agents or chiral derivatizing agents, can also be used to differentiate between enantiomers. The formation of diastereomeric complexes or derivatives results in distinct chemical shifts for the corresponding nuclei of each enantiomer, allowing for their quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of 2-hydroxy-3-methylpentanoic acid, a similar alpha-hydroxy acid, GC-MS has been utilized for the analysis of its stereoisomers. nih.gov This suggests that with appropriate derivatization to increase volatility, GC-MS could also be a viable method for the stereochemical analysis of this compound.

A summary of common assessment methodologies is presented in the table below:

| Methodology | Principle | Application |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation and quantification of enantiomers. |

| HPLC with Derivatization | Conversion of enantiomers into diastereomers with a chiral reagent, followed by separation on an achiral column. nih.gov | Separation and quantification of enantiomers. |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by enantiomers. rsc.org | Determination of enantiomeric excess and absolute configuration. |

| NMR with Chiral Auxiliaries | Formation of diastereomeric complexes or derivatives leading to distinct NMR signals. nih.gov | Determination of enantiomeric purity. |

| GC-MS | Separation of volatile derivatives based on their mass-to-charge ratio and retention time. nih.gov | Analysis of stereoisomers of similar compounds. |

Influence of Stereochemistry on Reactivity and Molecular Recognition

The specific three-dimensional arrangement of the hydroxyl and carboxylic acid groups, dictated by the stereochemistry at C-2 and the conformation of the oxane ring, profoundly influences the molecule's reactivity and its ability to interact with other chiral molecules.

Reactivity: The relative orientation of the hydroxyl and carboxyl groups affects their ability to participate in intramolecular reactions. For example, in the cis-isomer, where the two groups may be in closer proximity depending on the ring conformation, intramolecular hydrogen bonding is more likely. core.ac.uk This can influence the acidity of the carboxylic acid and the nucleophilicity of the hydroxyl group. Studies on analogous cyclic 2-hydroxycarboxylic acids have shown that cis-isomers, which can form intramolecular hydrogen bonds, are less prone to intermolecular association compared to their trans counterparts. core.ac.uk In reactions where the transition state geometry is critical, the pre-existing stereochemistry will favor certain reaction pathways over others, a principle known as stereoelectronic control.

Molecular Recognition: In biological systems and in the context of asymmetric synthesis, molecular recognition is highly dependent on stereochemistry. researchgate.net The specific (R) or (S) configuration of this compound will determine how it fits into the active site of an enzyme or binds to a receptor. Chiral molecules often exhibit different biological activities, with one enantiomer being active while the other may be inactive or even have undesirable effects. researchgate.net Similarly, in asymmetric catalysis, using a specific stereoisomer of this compound as a ligand or a chiral building block can direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. researchgate.net The ability to control and understand the stereochemistry of molecules like this compound is therefore of paramount importance in fields such as medicinal chemistry and materials science. researchgate.net

Tautomerism in 2 Hydroxyoxane 2 Carboxylic Acid Systems

Principles of Ring-Chain Tautomerism in Cyclic Hemiacetals

Ring-chain tautomerism arises from the intramolecular reaction of a molecule containing both a carbonyl group (aldehyde or ketone) and a hydroxyl group. masterorganicchemistry.comlibretexts.org In the case of the system , the open-chain form, 6-oxohexanoic acid, possesses a terminal aldehyde group and a carboxylic acid group. nih.gov The key reaction is the nucleophilic addition of the hydroxyl group of the carboxylic acid to the electrophilic carbonyl carbon of the aldehyde.

This intramolecular cyclization results in the formation of a cyclic hemiacetal. libretexts.orgwikipedia.org Cyclic hemiacetals that form five- or six-membered rings are generally stable and often favored at equilibrium due to their low ring strain. libretexts.orgwikipedia.org The formation of 2-hydroxyoxane-2-carboxylic acid, a six-membered ring, is an example of such a favorable cyclization. This process is reversible, and the position of the equilibrium depends on various factors. acs.orgmasterorganicchemistry.com The interconversion involves the movement of a proton, typically catalyzed by trace amounts of acid or base. libretexts.orglibretexts.org

Identification and Characterization of Tautomeric Forms

Distinguishing between the tautomeric forms is crucial for understanding the system's behavior. Spectroscopic methods are the primary tools for this characterization.

The two primary tautomers in this system are the open-chain 6-oxohexanoic acid and the cyclic hemiacetal, this compound.

Open-Chain Form (6-oxohexanoic acid): This form is characterized by the presence of a terminal aldehyde group (-CHO) and a carboxylic acid group (-COOH). nih.gov Its infrared (IR) spectrum would show a characteristic C-H stretching vibration for the aldehyde proton around 2720-2820 cm⁻¹ and a strong carbonyl (C=O) stretching band for the aldehyde around 1720-1740 cm⁻¹. The carboxylic acid would exhibit a broad O-H stretch and a C=O stretch around 1700-1725 cm⁻¹.

Cyclic Hemiacetal Form (this compound): This form is a six-membered ring (an oxane derivative) containing a hemiacetal functional group. wikipedia.org The distinguishing feature is the absence of the aldehyde group. Consequently, the characteristic aldehyde C-H stretch would be absent in its IR spectrum. It would show a hydroxyl (-OH) stretching band from the hemiacetal and carboxylic acid groups. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are definitive in distinguishing the forms, with the cyclic form lacking the distinct downfield proton signal (9-10 ppm) and carbon signal (~200 ppm) of an aldehyde.

In solution, this compound exists as an equilibrium mixture of its cyclic and open-chain tautomers. The relative proportion of each form can be quantified, most commonly using ¹H NMR spectroscopy. researchgate.net By integrating the signals unique to each tautomer (e.g., the aldehyde proton for the open form versus a specific ring proton for the cyclic form), the percentage of each can be determined.

The equilibrium constant for tautomerization (KT) is a measure of the relative stability of the two forms under specific conditions. It is calculated as the ratio of the concentration of the cyclic form to the open-chain form.

KT = [Cyclic Form] / [Open-Chain Form]

Table 1: Hypothetical Tautomeric Equilibrium Data in an Inert Solvent This interactive table illustrates how the equilibrium constant (KT) is derived from the observed percentages of the tautomeric forms in a solution.

| Tautomer Form | Unique NMR Signal (Hypothetical) | Integral Value | Percentage in Mixture | Calculated KT |

| Open-Chain (6-oxohexanoic acid) | δ 9.8 ppm (Aldehyde H) | 1.0 | 5% | |

| Cyclic (this compound) | δ 4.9 ppm (Anomeric H) | 19.0 | 95% | 19.0 |

Note: Data are representative and for illustrative purposes.

Factors Influencing Tautomeric Equilibria

The position of the ring-chain equilibrium is not fixed and can be significantly influenced by external conditions such as the solvent and temperature. nih.govacs.org

The polarity of the solvent plays a critical role in determining the predominant tautomeric form. wuxibiology.com

Polar Solvents (e.g., Water, DMSO): Polar solvents can form strong hydrogen bonds with the solute. They tend to stabilize the open-chain tautomer by solvating the exposed aldehyde and carboxylic acid groups, potentially shifting the equilibrium towards the open form. nih.gov

Nonpolar Solvents (e.g., Chloroform, Carbon Tetrachloride): In nonpolar solvents, the cyclic form can be favored. The ability to form an intramolecular hydrogen bond in the cyclic structure often makes it more stable in an environment that cannot offer intermolecular hydrogen bonds. masterorganicchemistry.com

Table 2: Representative Influence of Solvent on Tautomeric Equilibrium This interactive table demonstrates the shift in equilibrium between the cyclic and open-chain forms in solvents of varying polarity.

| Solvent | Dielectric Constant (ε) | % Cyclic Form (Hypothetical) | % Open-Chain Form (Hypothetical) | KT (Hypothetical) |

| Carbon Tetrachloride | 2.2 | 98% | 2% | 49.0 |

| Chloroform | 4.8 | 95% | 5% | 19.0 |

| Acetonitrile (B52724) | 37.5 | 70% | 30% | 2.33 |

| Water | 80.1 | 60% | 40% | 1.50 |

Note: Data are representative and for illustrative purposes.

Temperature can shift the position of the tautomeric equilibrium based on the thermodynamic properties (enthalpy, ΔH°, and entropy, ΔS°) of the interconversion. researchgate.net The relationship between the equilibrium constant and temperature is described by the van 't Hoff equation. Variable-temperature NMR studies are often employed to measure these effects. researchgate.net

Generally, if the cyclization is an exothermic process (releases heat), increasing the temperature will shift the equilibrium toward the open-chain form (Le Chatelier's principle). Conversely, if the cyclization is endothermic, higher temperatures will favor the cyclic form.

Table 3: Example of Temperature Effect on Tautomeric Equilibrium in a Given Solvent This interactive table shows a possible scenario for how temperature changes can affect the relative amounts of each tautomer.

| Temperature (°C) | % Cyclic Form (Hypothetical) | % Open-Chain Form (Hypothetical) | KT (Hypothetical) |

| 25 | 95% | 5% | 19.0 |

| 50 | 92% | 8% | 11.5 |

| 75 | 88% | 12% | 7.33 |

| 100 | 83% | 17% | 4.88 |

Note: Data are representative and for illustrative purposes, assuming an exothermic cyclization.

Substituent Effects on Tautomeric Preferences

The delicate equilibrium between the cyclic this compound and its open-chain tautomer, 6-oxo-2-hydroxyhexanoic acid, is significantly influenced by the nature and position of substituents on the oxane ring. These substituents can alter the relative stability of the two tautomers through a combination of electronic and steric effects, thereby shifting the equilibrium towards either the ring or the chain form.

Electronic Effects

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, play a crucial role in modulating the tautomeric preference.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or haloalkyl groups, when present on the oxane ring, tend to favor the open-chain tautomer. These groups destabilize the cyclic hemiacetal form by inductively withdrawing electron density from the ring. This destabilization weakens the carbon-oxygen bond of the hemiacetal, making the ring more susceptible to opening. The Hammett relationship often predicts a higher propensity for the open form when electron-withdrawing substituents are present in analogous systems. nih.gov

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like alkyl (-R), alkoxy (-OR), or amino (-NR₂) groups generally stabilize the cyclic this compound tautomer. By donating electron density to the ring, these substituents enhance the stability of the hemiacetal linkage. This increased electron density strengthens the bonds within the cyclic structure, making the ring-opening process less favorable. The Thorpe-Ingold effect, which suggests that an increasing number of alkyl substituents can favor cyclization, supports this observation. nih.gov

Steric Effects

Steric hindrance introduced by bulky substituents can have a profound impact on the tautomeric equilibrium, often overriding electronic effects. rsc.orgresearchgate.net

Bulky Substituents: Large, sterically demanding groups can favor the open-chain tautomer to alleviate steric strain within the cyclic structure. When bulky substituents are forced into close proximity in the chair conformation of the oxane ring, the resulting non-bonded interactions can significantly increase the energy of the cyclic form. The open-chain tautomer, with its greater conformational freedom, can more easily accommodate these bulky groups, thus becoming the more stable form. In related β-diketone systems, steric hindrance from bulky groups has been identified as a primary driving force shifting the equilibrium away from the cyclic enol form. rsc.orgresearchgate.net

Positional Influence of Substituents

Research Findings

While direct and extensive research on substituted 2-hydroxyoxane-2-carboxylic acids is limited, studies on analogous heterocyclic systems provide valuable insights. For example, research on substituted 1,3-oxazines has demonstrated a clear correlation between the electronic nature of substituents and the stability of the cyclic form. researchgate.net Similarly, studies on the tautomerism of Schiff bases derived from norephedrine (B3415761) show that the equilibrium is strongly affected by the nature of the substituent on the aromatic ring. nih.gov These findings from related systems underscore the fundamental principles of substituent effects on ring-chain tautomerism, which are applicable to the this compound system.

The interplay of these electronic and steric factors is often complex, and the preferred tautomer in a given substituted this compound derivative will be determined by the dominant effect.

| Substituent (at C4) | Electronic Effect | Steric Hindrance | Predicted Favored Tautomer |

| -H | Neutral | Low | Equilibrium Mixture |

| -CH₃ | Electron-Donating | Moderate | Cyclic |

| -C(CH₃)₃ | Electron-Donating | High | Open-Chain |

| -NO₂ | Electron-Withdrawing | Low | Open-Chain |

| -OCH₃ | Electron-Donating | Moderate | Cyclic |

| -Cl | Electron-Withdrawing | Moderate | Open-Chain |

Advanced Spectroscopic and Chromatographic Methodologies for 2 Hydroxyoxane 2 Carboxylic Acid

Chromatographic Separation Techniques

Chromatography is indispensable for isolating 2-Hydroxyoxane-2-carboxylic acid from complex mixtures and for resolving its stereoisomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the principal techniques employed, each offering unique advantages for the characterization of this cyclic hydroxy acid.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. nih.govpsu.edu It allows for both the analytical determination and the preparative purification of the compound from reaction mixtures or biological matrices. nih.govmdpi.com The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. nih.gov

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the separation of polar organic compounds such as carboxylic acids. nih.govsielc.com In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar.

Method Development: The development of a robust RP-HPLC method for this compound involves the careful selection and optimization of several parameters to achieve efficient separation with good peak shape and resolution.

Stationary Phase: C18 (octadecylsilane) columns are the most frequently used stationary phases due to their high hydrophobicity and wide availability. nih.govnih.gov

Mobile Phase: The mobile phase typically consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727). nih.govnih.gov The retention of this compound is controlled by the proportion of the organic modifier; increasing the organic content decreases the retention time.

pH Control: The pH of the mobile phase is a critical parameter for the analysis of carboxylic acids. sci-hub.se To ensure good peak symmetry and consistent retention, the pH of the mobile phase is usually maintained below the pKa of the carboxylic acid group (typically around pH 2-4). sci-hub.se This is achieved by adding an acidifier like phosphoric acid or formic acid to the mobile phase, which suppresses the ionization of the carboxyl group and increases its hydrophobicity, leading to stronger retention on the nonpolar stationary phase. sielc.comsci-hub.se

Temperature: Column temperature can influence the viscosity of the mobile phase and the efficiency of the separation. Operating at slightly elevated temperatures (e.g., 30-40 °C) can improve peak shape and reduce analysis time. psu.edu

Optimization: Optimization strategies often employ experimental designs, such as the Box-Behnken design, to systematically evaluate the effects of multiple parameters (e.g., mobile phase composition, flow rate, pH) on the chromatographic response. nih.gov This allows for the determination of the optimal conditions for resolution, peak symmetry, and analysis time.

Table 1: Typical RP-HPLC Method Parameters for Hydroxy Carboxylic Acids

| Parameter | Typical Value/Condition | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and efficiency for polar analytes. nih.govnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Allows for the elution of compounds with a range of polarities. nih.gov |

| pH Modifier | 0.1% Formic Acid or Phosphoric Acid | Suppresses ionization of the carboxylic acid, improving peak shape and retention. sielc.comsci-hub.se |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. nih.govnih.gov |

| Detection | UV at low wavelength (e.g., 210 nm) or Refractive Index (RI) | The carboxyl group has weak UV absorbance at higher wavelengths. sielc.com |

| Column Temp. | 30 °C | Improves efficiency and reduces backpressure. psu.edunih.gov |

This compound possesses a chiral center at the C2 position, meaning it can exist as a pair of enantiomers. The separation of these stereoisomers is crucial as they may exhibit different biological activities. Chiral HPLC is the primary method for resolving enantiomers and determining the enantiomeric purity of a sample. nih.govchromatographyonline.com

This direct approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.com

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are highly effective for the separation of a wide range of chiral compounds, including carboxylic acids. researchgate.netresearchgate.net These CSPs often operate in normal-phase, polar organic, or reversed-phase modes. chromatographyonline.comresearchgate.net The choice of CSP and mobile phase can sometimes lead to a reversal in the elution order of the enantiomers. nih.govresearchgate.net

Mobile Phase: The mobile phase for chiral separations depends on the CSP. For polysaccharide-based columns, mixtures of hexane/isopropanol with a small amount of an acidic modifier (like trifluoroacetic acid) are common in normal-phase mode. researchgate.net In reversed-phase mode, aqueous buffers with acetonitrile or methanol are used. chromatographyonline.com

Derivatization: While direct separation on a CSP is preferred, an indirect approach can also be used. This involves derivatizing the carboxylic acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. mdpi.com

Research on structurally similar chiral tetrahydropyran (B127337) derivatives has shown that chiral phosphoric acid catalysis can produce these structures with high enantioselectivity (up to 99% ee), which is then confirmed by chiral HPLC analysis. nih.gov

Table 2: Chiral HPLC Systems for Resolution of Chiral Acids

| Chiral Stationary Phase (CSP) Type | Example | Typical Mobile Phase | Application |

|---|---|---|---|

| Polysaccharide-based (Amylose) | Chiralpak® AD | n-Hexane/2-Propanol/Trifluoroacetic Acid | Enantioseparation of underivatized 2-aryloxycarboxylic acids. researchgate.net |

| Polysaccharide-based (Cellulose) | Chiralcel® OD | n-Hexane/Ethanol/Methanol + Ammonium (B1175870) Acetate | Resolution of various chiral pharmaceuticals. chromatographyonline.com |

| Macrocyclic Glycopeptide | (e.g., Teicoplanin-based) | Methanol/Aqueous Buffer | Broad applicability for chiral separations in reversed-phase mode. chromatographyonline.com |

| Pirkle-type (Brush-type) | Whelk-O® 1 | n-Hexane/Isopropanol/Acetic Acid | Separation of arylpropionic acids. chromatographyonline.com |

HPLC is a robust quantitative technique. psu.edunih.gov For this compound, quantitative HPLC methods can be developed to determine its concentration in various samples. This requires a validated method that demonstrates linearity, accuracy, precision, and sensitivity. researchgate.net

Calibration: A calibration curve is constructed by plotting the peak area response versus the concentration of a series of known standards. Linearity is typically demonstrated by a high correlation coefficient (r² > 0.999). psu.edu

Sensitivity: The limits of detection (LOD) and quantitation (LOQ) are determined to establish the lowest concentration of the analyte that can be reliably detected and quantified. For carboxylic acids, derivatization with a fluorescent tag can significantly enhance sensitivity, allowing for detection at femtomole levels. psu.edu Without derivatization, the LOQ for a simple UV detection method might be in the low µg/mL range. researchgate.net

Sample Preparation: A simple and reproducible sample preparation procedure is key for accurate quantification. This may involve protein precipitation for biological samples, followed by filtration before injection into the HPLC system. researchgate.net

A study on 5-pyrrolidone-2-carboxylic acid (PCA), a structurally related cyclic acid, developed a quantitative RP-HPLC method by derivatizing it to a 4-nitrophenacyl ester, which allowed for nanomole-level estimation in tissue homogenates. nih.gov

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful separation technique characterized by high resolution, but it is restricted to the analysis of volatile and thermally stable compounds. nih.govresearchgate.net Since this compound is a polar, non-volatile compound, it cannot be analyzed directly by GC. However, it can be made amenable to GC analysis through chemical derivatization, which converts the polar functional groups (-COOH and -OH) into less polar, more volatile moieties. researchgate.netlmaleidykla.lt

The most common derivatization technique for this purpose is silylation. nih.govresearchgate.net

Silylation: This process involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogens on the carboxyl and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. nih.govlmaleidykla.lt This derivatization reduces the polarity and increases the volatility of the compound, making it suitable for GC analysis. omicsonline.org The resulting TMS derivatives are then separated on a GC column and detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). sigmaaldrich.com

GC Conditions: The analysis of silylated derivatives is typically performed on a non-polar or medium-polarity capillary column (e.g., HP-5MS). omicsonline.org A temperature-programmed oven is used to elute the derivatives, and helium is commonly used as the carrier gas. omicsonline.org

The analysis of other 2-hydroxy fatty acids has been successfully achieved using GC-MS after derivatization to their trimethylsilyl (TMS) derivatives, demonstrating the feasibility of this approach for quantitative and structural analysis. nih.gov

Table 3: GC Derivatization and Analysis Conditions

| Step | Reagent/Condition | Purpose |

|---|---|---|

| Derivatization | BSTFA or MSTFA | To create volatile trimethylsilyl (TMS) derivatives of the hydroxyl and carboxyl groups. nih.govlmaleidykla.lt |

| GC Column | Non-polar capillary column (e.g., DB-5, HP-5MS) | To separate the derivatized compounds based on boiling point and polarity. omicsonline.org |

| Injector Temp. | ~250 °C | To ensure rapid volatilization of the derivatized analyte. sigmaaldrich.com |

| Oven Program | Temperature ramp (e.g., 70°C to 280°C) | To elute compounds with different volatilities over time. omicsonline.org |

| Detector | Mass Spectrometry (MS) or Flame Ionization (FID) | For identification and quantification of the eluted derivatives. sigmaaldrich.comnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.gov This hyphenated technique is exceptionally well-suited for the analysis of compounds like this compound in complex matrices. nih.govnih.gov It provides not only retention time data but also crucial information about the molecular weight and structure of the analyte.

Ionization: Electrospray Ionization (ESI) is the most common ionization source used for this type of analysis, as it is a soft ionization technique suitable for polar, non-volatile molecules. tulane.edu Analysis is often performed in negative ion mode, which readily deprotonates the carboxylic acid group to form the [M-H]⁻ ion, providing a clear signal for the molecular weight. researchgate.net

Molecular Weight Determination: The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions. In negative ESI mode, the m/z value of the most abundant ion typically corresponds to the deprotonated molecule [M-H]⁻, allowing for unambiguous confirmation of the molecular weight of this compound (C₆H₁₀O₃, MW = 130.14). sigmaaldrich.com

Structural Elucidation: Tandem mass spectrometry (MS/MS) can be used to further characterize the molecule. The [M-H]⁻ precursor ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The fragmentation pattern provides valuable structural information; for instance, a common fragmentation for carboxylic acids is the neutral loss of CO₂ (44 Da). researchgate.net

Derivatization for Enhanced Detection: While not always necessary, derivatization can be employed in LC-MS to improve chromatographic retention on reverse-phase columns and enhance ionization efficiency, particularly for positive mode ESI. nih.govnih.gov Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to derivatize the carboxylic acid group, leading to better sensitivity and retention. nih.govresearchgate.net

Spectroscopic Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise molecular structure of this compound. Through the combined use of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, a comprehensive structural profile can be established. These methods allow for the investigation of its atomic connectivity, functional groups, molecular weight, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural and Tautomeric Studies

NMR spectroscopy is a powerful tool for probing the atomic framework of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, and can offer insights into the compound's potential tautomeric forms. nih.govpsu.edu

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The acidic proton of the carboxylic acid group is characteristically found far downfield, typically in the 10-13 ppm range. princeton.edulibretexts.orglibretexts.org This signal is often broad due to hydrogen bonding and will disappear upon exchange with deuterium (B1214612) oxide (D₂O). libretexts.orglibretexts.org The protons on the oxane ring will appear in the aliphatic region, generally between 1.5 and 4.5 ppm. Protons on carbons adjacent to the ether oxygen (C6) will be the most deshielded within the ring system. The proton of the tertiary hydroxyl group may appear over a broad range, its chemical shift being sensitive to solvent, concentration, and temperature. Protons on the carbon alpha to the carboxylic acid (in this case, part of the ring) typically resonate in the 2-3 ppm region. libretexts.orglibretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides key information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is highly deshielded and expected to appear in the 170-185 ppm region. princeton.edulibretexts.org This is a characteristic peak for carboxylic acids. princeton.edu The quaternary carbon atom at the C2 position, bonded to both the hydroxyl and carboxyl groups, would also be significantly downfield. The remaining carbons of the oxane ring would resonate at higher field strengths, with the carbon adjacent to the ether oxygen (C6) appearing at a lower field than the other methylene (B1212753) carbons due to the oxygen's electronegativity.

Tautomeric Studies: Alpha-hydroxy acids can potentially exist in equilibrium with their lactone tautomers, although for a six-membered ring this is less common than for smaller rings. NMR spectroscopy is an ideal method to study such equilibria. nih.gov The presence of a tautomeric mixture would be indicated by two distinct sets of NMR signals corresponding to the open-chain hydroxy acid form and the closed lactone form. The relative integration of these signals would provide the equilibrium ratio of the two tautomers under the specific solvent and temperature conditions. psu.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents expected chemical shift (δ) ranges based on typical values for the functional groups present.

| Proton Type | Expected Chemical Shift (δ) in ppm | Multiplicity | Notes |

|---|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet | Disappears with D₂O exchange. princeton.edulibretexts.orglibretexts.org |

| -OH | Variable (e.g., 2.0 - 5.0) | Broad Singlet | Position is highly dependent on solvent and concentration. |

| Ring Protons (-CH₂-) | 1.5 - 4.5 | Multiplets | Protons on C6, adjacent to the ether oxygen, will be at the downfield end of this range. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift (δ) ranges based on typical values for the functional groups present.

| Carbon Type | Expected Chemical Shift (δ) in ppm | Notes |

|---|---|---|

| C =O (Carboxyl) | 170 - 185 | Characteristic low-field signal for a carboxylic acid. princeton.edulibretexts.org |

| C -OH (C2) | 70 - 90 | Quaternary carbon deshielded by both oxygen atoms. |

| C -O-C (C6) | 60 - 75 | Deshielded due to the adjacent ether oxygen. |

| Ring Carbons (-CH₂-) | 20 - 40 | Aliphatic carbons of the oxane ring. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by absorptions from the hydroxyl (-OH) and carboxyl (-COOH) groups. echemi.comspectroscopyonline.com

The most prominent feature in the IR spectrum of a carboxylic acid is the extremely broad O–H stretching vibration, which typically appears between 2500 and 3300 cm⁻¹. libretexts.orglibretexts.orgorgchemboulder.com This broadness is a result of strong intermolecular hydrogen bonding that forms a dimeric structure. spectroscopyonline.comorgchemboulder.com Superimposed on this broad signal may be the sharper C-H stretching bands around 2850-3000 cm⁻¹. libretexts.org

The carbonyl (C=O) stretch of the carboxylic acid group gives rise to a strong, sharp absorption band in the region of 1760-1690 cm⁻¹. orgchemboulder.com Its exact position can be influenced by hydrogen bonding. orgchemboulder.com Additionally, the spectrum will feature a C-O stretching vibration between 1210 and 1320 cm⁻¹ and O-H bending vibrations. orgchemboulder.comlibretexts.org The presence of a second hydroxyl group (the α-hydroxy group) contributes to the broadness of the O-H stretch and may show its own sharp vibrational band if it is not involved in strong hydrogen bonding. libretexts.orgecnu.edu.cn

Table 3: Characteristic IR Absorption Frequencies for this compound This table presents expected absorption ranges based on the molecule's functional groups.

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Strong, Very Broad |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium, Sharp |

| C=O (Carboxylic Acid) | Stretch | 1690 - 1760 | Strong, Sharp |

| C-O (Carboxylic Acid/Alcohol/Ether) | Stretch | 1050 - 1320 | Medium to Strong |

| O-H (Alcohol/Carboxylic Acid) | Bend | 1395 - 1440 and 910 - 950 | Medium, Broad |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. pitt.edu For this compound (C₆H₁₀O₄), the molecular weight is 146.14 g/mol . In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 146.

The fragmentation of carboxylic acids is well-characterized. Common fragmentation pathways for this compound would include:

Loss of a hydroxyl radical (-OH): This would result in a peak at m/z 129 (M-17). libretexts.org

Loss of a carboxyl group (-COOH): This cleavage yields a significant fragment at m/z 101 (M-45). libretexts.org

Decarboxylation (loss of CO₂): A peak at m/z 102 (M-44) can occur.

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for carboxylic acids. pitt.edu

Ring Fragmentation: The oxane ring can undergo cleavage, often initiated by the ionization of the ether oxygen, leading to a series of smaller fragments.

The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds with an accessible gamma-hydrogen. pitt.edu In the case of this compound, this rearrangement is not possible in its cyclic form.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound This table outlines potential mass-to-charge (m/z) ratios for major fragments.

| m/z Value | Identity of Lost Neutral Fragment | Corresponding Ion |

|---|---|---|

| 146 | - | [M]⁺ (Molecular Ion) |

| 129 | •OH | [M - OH]⁺ |

| 101 | •COOH | [M - COOH]⁺ |

| 102 | CO₂ | [M - CO₂]⁺ |

UV-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy provides information about electronic transitions within a molecule and is primarily used to study conjugated systems. uobabylon.edu.iq The chromophores present in this compound are the carbonyl group (C=O) and the non-bonding electrons on the oxygen atoms.

Saturated carboxylic acids, lacking extensive conjugation, are known to exhibit a weak absorption band corresponding to an n → π* electronic transition of the carbonyl group. researchgate.net This absorption typically occurs at wavelengths between 200 and 210 nm. researchgate.net Since this compound does not possess any conjugated double bonds or aromatic rings, it is expected to be a weak chromophore with an absorption maximum (λₘₐₓ) in the low UV region, rendering it colorless in the visible spectrum. The presence of the hydroxyl and ether oxygens is unlikely to shift the λₘₐₓ into the visible range. The absorption is sensitive to pH changes; deprotonation of the carboxylic acid can cause a slight shift in the absorption wavelength. nih.gov

Table 5: Expected UV-Visible Absorption for this compound This table summarizes the anticipated electronic transition.

| Chromophore | Electronic Transition | Expected λₘₐₓ (nm) | Notes |

|---|---|---|---|

| C=O (Carboxyl) | n → π* | ~200 - 210 | Weak absorption, characteristic of non-conjugated carbonyls. researchgate.net |

Computational and Theoretical Studies of 2 Hydroxyoxane 2 Carboxylic Acid

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and energetic properties of a molecule from first principles.

Density Functional Theory (DFT) would be the primary method to investigate the molecular structure, conformational landscape, and energetics of 2-hydroxyoxane-2-carboxylic acid. DFT methods, such as the widely used B3LYP or the more modern M06-2X and ωB97X-D functionals, paired with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to perform geometry optimizations. nih.gov These calculations would yield the lowest energy (most stable) three-dimensional structure of the molecule.

A key aspect of the study would be to identify the various possible conformers of this compound. This would involve exploring the different chair and boat conformations of the oxane ring, as well as the rotational isomers (rotamers) of the hydroxyl and carboxylic acid groups. The relative energies of these conformers would be calculated to determine their populations at a given temperature.

Table 1: Hypothetical DFT Data for Conformational Analysis of this compound

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Axial-COOH, Equatorial-OH (Chair) | B3LYP/6-311++G(d,p) | 0.00 | C5-O1-C2-C3, O1-C2-C(O)OH |

| Equatorial-COOH, Axial-OH (Chair) | B3LYP/6-311++G(d,p) | Calculated Value | C5-O1-C2-C3, O1-C2-C(O)OH |

| Axial-COOH, Axial-OH (Chair) | B3LYP/6-311++G(d,p) | Calculated Value | C5-O1-C2-C3, O1-C2-C(O)OH |

| Equatorial-COOH, Equatorial-OH (Chair) | B3LYP/6-311++G(d,p) | Calculated Value | C5-O1-C2-C3, O1-C2-C(O)OH |

| Boat/Twist-Boat Conformers | B3LYP/6-311++G(d,p) | Calculated Value | C5-O1-C2-C3, O1-C2-C(O)OH |

Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.

This compound can potentially exist in different tautomeric forms, primarily involving the proton of the hydroxyl group. One important tautomer to consider would be the ring-opened form, 6-hydroxy-2-oxohexanoic acid. DFT calculations would be crucial to determine the relative stabilities of these tautomers. nih.gov The energy barrier for the tautomerization reaction could be calculated by locating the transition state structure connecting the two forms. This would provide insight into the kinetic stability of each tautomer.

Furthermore, potential reaction pathways, such as decarboxylation or oxidation, could be modeled. By calculating the energetics of reactants, transition states, and products, the feasibility and mechanism of these reactions could be elucidated.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for studying static structures, molecular dynamics (MD) simulations would be used to explore the conformational dynamics of this compound in a more realistic, solvated environment over time. An MD simulation would involve numerically solving Newton's equations of motion for the atoms of the molecule and the surrounding solvent molecules.

These simulations would provide a detailed picture of the flexibility of the oxane ring and the substituent groups. They would also reveal the predominant conformations in solution and the timescales of transitions between different conformational states. Analysis of the MD trajectories would also allow for the study of intramolecular and intermolecular hydrogen bonding patterns, which are crucial for understanding the behavior of the molecule in a biological or chemical system.

Prediction of Spectroscopic Properties and Reactivity Profiles

Quantum mechanical calculations can predict various spectroscopic properties that can be compared with experimental data for validation. For this compound, the following could be computed:

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) within a DFT framework.

Infrared (IR) Spectra: Vibrational frequencies and their corresponding intensities can be calculated to predict the IR spectrum. This would help in identifying characteristic peaks for the hydroxyl, carbonyl, and C-O stretching modes.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and thus the UV-Vis absorption spectrum, although for a saturated molecule like this, significant absorption would not be expected in the standard UV-Vis range.

Reactivity profiles can be predicted by analyzing various molecular descriptors derived from the electronic structure calculations. These include:

Molecular Electrostatic Potential (MEP): This would map the electron-rich and electron-poor regions of the molecule, indicating sites susceptible to electrophilic or nucleophilic attack.